N-(3-ethoxypropyl)oxan-4-amine
Description
N-(3-Ethoxypropyl)oxan-4-amine is a secondary amine featuring a tetrahydropyran (oxane) core substituted with a 3-ethoxypropyl group.
Synthesis: The synthesis of related 3-ethoxypropyl-substituted amines typically involves Mannich cyclocondensation or alkylation reactions. For instance, 1-(3-ethoxypropyl)-4-oxopiperidine derivatives are synthesized via Dickmann condensation of 3-ethoxypropylamine with ethyl acrylate, followed by reduction with hydrazine hydrate .
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
N-(3-ethoxypropyl)oxan-4-amine |
InChI |
InChI=1S/C10H21NO2/c1-2-12-7-3-6-11-10-4-8-13-9-5-10/h10-11H,2-9H2,1H3 |
InChI Key |
HYWHKZKVXSIMOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC1CCOCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(3-ethoxypropyl)oxan-4-amine typically involves the reaction of oxan-4-amine with 3-ethoxypropyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures, including in-process monitoring and final product testing, are implemented to maintain the desired purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxypropyl)oxan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: This compound can participate in nucleophilic substitution reactions with halides, resulting in the formation of substituted amine products
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl halides; reactions are facilitated by bases such as sodium hydroxide or potassium carbonate
Major Products Formed
The major products formed from these reactions include various substituted amines, oxides, and reduced amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(3-ethoxypropyl)oxan-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of biochemical assays and as a reagent in molecular biology experiments.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-(3-ethoxypropyl)oxan-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Effects
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on formula.
Research Implications
This compound’s balance of solubility and conformational flexibility makes it a candidate for drug delivery systems, particularly in cyclodextrin-based formulations. Its structural analogs highlight the importance of substituent choice in tuning physicochemical properties—for example, cyclobutylmethyl groups enhance hydrophobicity for membrane penetration, while ethoxypropyl chains favor aqueous solubility .
Biological Activity
N-(3-Ethoxypropyl)oxan-4-amine is a compound that has garnered interest in various fields of research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in medicine and industry, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Ethoxypropyl Group : Enhances solubility and bioavailability.
- Oxan-4-amine Core : Provides a framework for interaction with biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors, leading to modulation of their activity. The compound has been shown to:
- Inhibit Enzymatic Activity : It may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties.
- Bind to Receptors : The compound can interact with various receptors, potentially influencing signaling pathways related to inflammation and cell proliferation.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.
Antifungal Activity
In addition to its antibacterial properties, this compound has shown promise in antifungal applications. Its mechanism may involve disrupting fungal cell wall synthesis or inhibiting key metabolic pathways within fungal cells.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against common pathogens.
- Method : In vitro assays were conducted using agar diffusion methods.
- Results : The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 16 µg/mL against Candida albicans.
-
Mechanistic Study :
- Objective : To elucidate the mechanism of action.
- Method : Enzyme inhibition assays were performed.
- Results : this compound was found to inhibit the enzyme dihydrofolate reductase (DHFR), a crucial target in antimicrobial therapy.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Unique Properties |
|---|---|---|---|
| N-(2-Bromo-3-ethoxypropyl)-Nʹ-trifluoromethylsulfonylacetamidine | Bromine substitution | Moderate antimicrobial | Enhanced stability |
| N-(3-Ethoxypropyl)-3,4-dimethylbenzamide | Aromatic amide | Antimicrobial and anti-inflammatory | Higher lipophilicity |
| N-(3-Ethoxypropyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide | Piperidine ring | Analgesic properties | Potential CNS activity |
This compound stands out due to its unique structural features and promising biological activities, particularly in antimicrobial applications.
Applications in Medicine and Industry
The compound has potential applications in various domains:
- Pharmaceutical Development : Its antimicrobial properties make it a candidate for developing new antibiotics or antifungal medications.
- Agricultural Chemistry : Its efficacy against plant pathogens suggests possible use as a biopesticide.
- Material Science : Investigated for use in creating specialty chemicals with unique properties due to its reactivity profile.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
